molecular formula C10H8BrNO2 B1592892 methyl 5-bromo-1H-indole-7-carboxylate CAS No. 860624-89-1

methyl 5-bromo-1H-indole-7-carboxylate

Cat. No. B1592892
M. Wt: 254.08 g/mol
InChI Key: YSFZPMNRVJTVIV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-indole-7-carboxylate is a chemical compound with the molecular formula C10H8BrNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have various biologically vital properties .


Molecular Structure Analysis

The molecular structure of methyl 5-bromo-1H-indole-7-carboxylate consists of a bromine atom attached to the 5th carbon of the indole ring and a carboxylate functional group attached to the 7th carbon of the indole ring . The average mass of the molecule is 254.080 Da .


Chemical Reactions Analysis

Indole derivatives, including methyl 5-bromo-1H-indole-7-carboxylate, can participate in various chemical reactions. For instance, they can be used as reactants in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Physical And Chemical Properties Analysis

Methyl 5-bromo-1H-indole-7-carboxylate has a molecular formula of C10H8BrNO2 and an average mass of 254.080 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Dibromination : Methyl indole-3-carboxylate, closely related to methyl 5-bromo-1H-indole-7-carboxylate, undergoes regioselective dibromination to form methyl 5,6-dibromoindole-3-carboxylate. This compound serves as a precursor for the synthesis of natural and non-natural 5,6-dibromoindole derivatives, highlighting its utility in constructing complex molecular architectures found in natural products and medicinal compounds (Parsons et al., 2011).

  • Palladium-Catalyzed Carbonylation : Unprotected bromoindoles, including derivatives similar to methyl 5-bromo-1H-indole-7-carboxylate, have been used successfully in palladium-catalyzed carbonylations with different N- and O-nucleophiles. This method enables the efficient synthesis of various indole carboxylic acid derivatives, illustrating the flexibility of such compounds in synthetic chemistry for producing molecules with potential CNS activity (Kumar et al., 2004).

Biological Applications

  • Anticancer and Antimicrobial Activities : The structural motif of methyl 5-bromo-1H-indole-7-carboxylate is found within brominated tryptophan derivatives isolated from sponges, exhibiting weak to moderate MICs against Staphylococcus epidermidis. This suggests potential applications in developing antimicrobial agents (Segraves & Crews, 2005).

  • Antitumor Activity : Compounds structurally related to methyl 5-bromo-1H-indole-7-carboxylate have shown significant antitumor activity against various murine and human tumors. This highlights the potential of such compounds in the development of new antitumor agents (Kobayashi et al., 1994).

Material Science and Molecular Studies

  • Crystal Structure Analysis : Studies on derivatives of methyl 5-bromo-1H-indole-7-carboxylate involve investigation of their crystal structures and molecular interactions. Such research provides insights into the molecular basis of the compound's properties and potential applications in material science (Barakat et al., 2017).

Safety And Hazards

Methyl 5-bromo-1H-indole-7-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Due to the importance of this significant ring system, the investigation of novel methods of synthesis and the exploration of their diverse biological activities have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods for indole derivatives and exploring their potential therapeutic applications.

properties

IUPAC Name

methyl 5-bromo-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFZPMNRVJTVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646526
Record name Methyl 5-bromo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-bromo-1H-indole-7-carboxylate

CAS RN

860624-89-1
Record name 1H-Indole-7-carboxylic acid, 5-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860624-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate (6.5 g, 25 mmol) was dissolved in tetrahydrofuran (100 mL). Activated manganese dioxide (5 μm particle size, 22 g, 250 mmol) was added and the mixture stirred at room temperature for 16 hours. A further 22 g of activated manganese dioxide was added and the reaction stirred for 96 hours. The reaction was then filtered through celite and concentrated in vacuo to give 5.1 g (80%) of the title compound as a beige solid.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
catalyst
Reaction Step Two
Quantity
22 g
Type
catalyst
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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